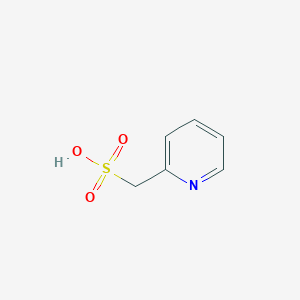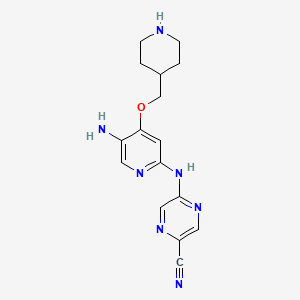
Methyl 2-amino-4-ethyl-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-4-ethyl-5-iodobenzoate” is likely a derivative of benzoic acid, which is a common structure in many organic compounds . The “methyl” indicates a methyl group (-CH3) attached to the molecule, “2-amino” suggests an amino group (-NH2) at the 2nd position on the benzene ring, “4-ethyl” indicates an ethyl group (-C2H5) at the 4th position, and “5-iodo” means an iodine atom at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the aforementioned groups attached at the specified positions . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. For example, the amino group might participate in reactions involving nucleophilic substitution, while the iodine atom could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the iodine atom might increase the compound’s molecular weight and influence its boiling point .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
912575-12-3 |
|---|---|
Fórmula molecular |
C10H12INO2 |
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
methyl 2-amino-4-ethyl-5-iodobenzoate |
InChI |
InChI=1S/C10H12INO2/c1-3-6-4-9(12)7(5-8(6)11)10(13)14-2/h4-5H,3,12H2,1-2H3 |
Clave InChI |
OIBPTMQZJAJFHD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1I)C(=O)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


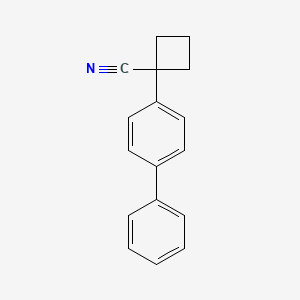


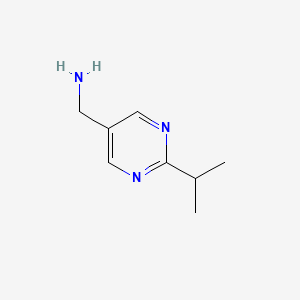
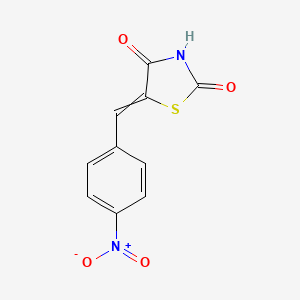
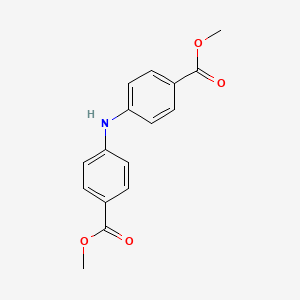
![1-[3-(Dimethylamino)propyl]pyrrolidin-2-one](/img/structure/B8803887.png)
![(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8803900.png)
![3-Pyridinecarbonitrile, 2-[(phenylmethyl)thio]-](/img/structure/B8803911.png)
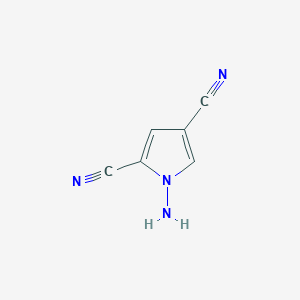
![2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B8803925.png)
